Hydrogen-Bond Donor Capacity: N–OH vs. N–H (Parent) vs. N-Alkyl Derivatives
The N–OH group of 1-Hydroxybenzo[cd]indol-2(1H)-one introduces a second hydrogen-bond donor atom (the OH hydrogen) relative to the N–H parent, while N-alkyl derivatives (e.g., 1-methyl, 1-ethyl, 1-benzyl) eliminate the HBD entirely. In the BRD4 BD1 cocrystal structure of the parent scaffold, the lactam N–H forms a critical hydrogen bond with Asn140 [1]. The N–OH variant can engage Asn140 as a hydrogen-bond acceptor through the OH oxygen while simultaneously donating a hydrogen bond via the OH proton to a proximal residue such as Tyr97 or the backbone carbonyl of Pro82, a dual-interaction geometry not achievable by N–H (single donor) or N-alkyl (zero donor) congeners. This is a class-level inference grounded in the BRD4–benzo[cd]indol-2(1H)-one cocrystal structure (PDB: 5DX4).
| Evidence Dimension | Hydrogen-bond donor count at N(1) position |
|---|---|
| Target Compound Data | 2 HBD (OH group: 1 donor + 1 acceptor; carbonyl O: acceptor only). Molecular formula: C₁₁H₇NO₂; MW: 185.18 g/mol. |
| Comparator Or Baseline | Parent (N–H, CAS 130-00-7): 1 HBD (N–H donor). N-Methyl analog: 0 HBD. N-Benzyl analog: 0 HBD. |
| Quantified Difference | ΔHBD = +1 vs. N-alkyl; altered HBA geometry vs. parent N–H. Hydrogen-bond donor count shifts from 1 (parent) → 2 (N–OH) → 0 (N-alkyl). |
| Conditions | Structural inference from BRD4 BD1 cocrystal (PDB: 5DX4); hydrogen-bond donor count calculated from molecular structure. |
Why This Matters
For BET bromodomain inhibitor programs, the additional HBD of the N–OH variant may confer enhanced binding enthalpy to BRD4 BD1 via a secondary hydrogen bond not accessible with N–H or N-alkyl scaffolds, potentially translating to improved selectivity for BD1 over BD2.
- [1] Journal of Medicinal Chemistry. Xue X, Zhang Y, Liu Z, et al. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation. 2016;59(4):1565–1579. PDB: 5DX4. Kd = 124 and 137 nM for optimized compounds; conserved H-bond with Asn140. View Source
